4-(Dimethylamino)butyl hexa-2,4-dienoate
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Overview
Description
4-(Dimethylamino)butyl hexa-2,4-dienoate is an organic compound with the molecular formula C12H21NO2 It is a derivative of hexa-2,4-dienoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(dimethylamino)butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)butyl hexa-2,4-dienoate typically involves the esterification of hexa-2,4-dienoic acid with 4-(dimethylamino)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)butyl hexa-2,4-dienoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated esters or alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)butyl hexa-2,4-dienoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)butyl hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-dienoic acid: The parent compound, which lacks the dimethylamino group.
4-(Dimethylamino)butyl acetate: A similar ester with an acetate group instead of the hexa-2,4-dienoate moiety.
4-(Dimethylamino)butyl benzoate: An ester with a benzoate group.
Uniqueness
4-(Dimethylamino)butyl hexa-2,4-dienoate is unique due to the presence of both the dimethylamino group and the conjugated diene system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
89664-31-3 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(dimethylamino)butyl hexa-2,4-dienoate |
InChI |
InChI=1S/C12H21NO2/c1-4-5-6-9-12(14)15-11-8-7-10-13(2)3/h4-6,9H,7-8,10-11H2,1-3H3 |
InChI Key |
GQJADAXXWCPINB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)OCCCCN(C)C |
Origin of Product |
United States |
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